molecular formula C20H24O4 B1237613 Collinin CAS No. 34465-83-3

Collinin

Cat. No. B1237613
CAS RN: 34465-83-3
M. Wt: 328.4 g/mol
InChI Key: MJWGWXGEAHRWOV-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis Collinin and its isomer, isocollinin, have been successfully synthesized via a route that includes both parallel and sequential chemical reactions. This process allows for the production of collinin at scales ranging from 1 to 50 grams of precursor. The synthesized compounds are thoroughly characterized using techniques such as 1H NMR, 13C NMR, and melting point analysis, providing foundational data for further study of their properties and applications (Pardo-Castaño et al., 2019).

Molecular Structure Analysis The molecular structure of collinin has been elucidated through detailed NMR spectroscopy and other analytical methods, revealing its complex nature and the presence of a geranyloxycoumarin skeleton. This structural complexity is instrumental in its biological activity and interaction with biological molecules (Epifano et al., 2008).

Chemical Reactions and Properties Collinin's chemical behavior, particularly its interactions with other compounds and its reactivity under various conditions, has been a subject of research. Studies have shown that collinin can inhibit the growth of specific bacteria and modulate the inflammatory response in macrophages, highlighting its chemical and biological reactivity (Santos et al., 2013).

Physical Properties Analysis The physical properties of collinin, including its solubility in different solvents and under various conditions, have been extensively investigated. The solubility of collinin and isocollinin in pressurized CO2, for example, has been determined, providing valuable information for the extraction and application of these compounds (Pardo-Castaño et al., 2019).

Chemical Properties Analysis The chemical properties of collinin, including its reactivity and interactions with biological molecules, have been explored through various studies. Its effects on bacteria, inflammatory processes, and even bone breakdown demonstrate its significant biochemical activity and potential as a therapeutic agent (Santos et al., 2013).

Scientific Research Applications

  • Chemistry and Pharmacology

    • Summary of the Application : Collinin is a geranyloxycoumarin isolated in small amounts from plants of the Rutaceae family . It has valuable biological effects .
    • Methods of Application or Experimental Procedures : Synthetic schemes were recently developed allowing to handle collinin in sufficient quantities .
    • Results or Outcomes : The aim of this review is to examine the phytochemical and pharmacological properties of this compound .
  • Antiviral Research

    • Summary of the Application : Collinin has been synthesized and studied for its antiviral properties .
    • Methods of Application or Experimental Procedures : Collinin has been synthesized in three steps and 24.6% overall yield from pyrogallol and propiolic acid .
    • Results or Outcomes : The synthesis of Collinin has been cited by 79 other research articles, indicating its significance in the field .

properties

IUPAC Name

7-[(2E)-3,7-dimethylocta-2,6-dienoxy]-8-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O4/c1-14(2)6-5-7-15(3)12-13-23-17-10-8-16-9-11-18(21)24-19(16)20(17)22-4/h6,8-12H,5,7,13H2,1-4H3/b15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWGWXGEAHRWOV-NTCAYCPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCOC1=C(C2=C(C=C1)C=CC(=O)O2)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/COC1=C(C2=C(C=C1)C=CC(=O)O2)OC)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Collinin

CAS RN

34465-83-3
Record name COLLININ
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31870
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Collinin
Reactant of Route 2
Collinin
Reactant of Route 3
Reactant of Route 3
Collinin
Reactant of Route 4
Reactant of Route 4
Collinin
Reactant of Route 5
Reactant of Route 5
Collinin
Reactant of Route 6
Reactant of Route 6
Collinin

Citations

For This Compound
891
Citations
C Pardo-Castano, D Vásquez, G Bolanos, A Contreras - Anaerobe, 2020 - Elsevier
… activity of collinin and isocollinin against 8 bacterial strains. Antimicrobial activity of collinin and … the minimum inhibitory concentration of collinin and isocollinin against those strains, and …
Number of citations: 4 www.sciencedirect.com
SP GonzalesB, JC RodriguezB - Aust. J. Chem, 2003 - academia.edu
… at room temperature for 2 h gave collinin (1) in 64% yield. Although … collinin (1) in three steps and 24.6% overall yield, which provides an alternative and valuable route to obtain collinin …
Number of citations: 99 www.academia.edu
H Kohno, R Suzuki, M Curini, F Epifano… - … journal of cancer, 2006 - Wiley Online Library
We previously reported the chemopreventive ability of a prenyloxycoumarin auraptene in chemically induced carcinogenesis in digestive tract, liver and urinary bladder of rodents. The …
Number of citations: 121 onlinelibrary.wiley.com
S Kim, H Seo, H Al Mahmud, MI Islam, BE Lee, ML Cho… - Phytomedicine, 2018 - Elsevier
… Collinin extracted from the leaves of Z. schinifolium significantly … -tubercular activity of collinin, and our data suggest collinin as a … the in vivo efficacy and therapeutic potential of collinin. …
Number of citations: 15 www.sciencedirect.com
F Epifano, S Genovese, MC Marcotullio… - Mini Reviews in …, 2008 - europepmc.org
Collinin is a geranyloxycoumarins isolated in small amounts from plants of the Rutaceae family. Synthetic schemes were recently developed allowing to handle collinin in sufficient …
Number of citations: 9 europepmc.org
J Santos, A Marquis, F Epifano… - Journal of …, 2013 - Wiley Online Library
Background: Collinin is a secondary plant metabolite belonging to the class of geranyloxycoumarins. We explored the potential beneficial impact of collinin on periodontal health by …
Number of citations: 16 aap.onlinelibrary.wiley.com
FAL Anet, FR Blanks, GK Hughes - Australian Journal of …, 1949 - adsabs.harvard.edu
… The formation of geranyl chloride and daplinetin methyl ether from collinin … This leads to the conclusion that collinin is 7-geranoxy-8-methoxycoumarin (V), … undepressed by …
Number of citations: 22 adsabs.harvard.edu
C Pardo-Castaño, AC García… - Journal of Chemical & …, 2019 - ACS Publications
… Collinin is a derivative of coumarin that has shown … In this work, collinin and a position-isomer herein called isocollinin … considered, but that of collinin exhibited an asymptotic behavior …
Number of citations: 3 pubs.acs.org
JS Kim, ST Lee, CR Han, MH Woo, YH Kim - Process Biochemistry, 2013 - Elsevier
Collinin, which was isolated from the leaves of Zanthoxylum … the cytotoxicity of collinin toward tumor cells, collinin-induced … Treatment of JT/Neo cells with collinin (30–60μM) resulted in …
Number of citations: 4 www.sciencedirect.com
IS Chen, YC Lin, IL Tsai, CM Teng, FN Ko, T Ishikawa… - Phytochemistry, 1995 - Elsevier
… four aromatic protons in the coumarin moiety were consistent with those of collinin (g); a 7,8-disubstituted coumarin was suggested. Additional signals, including three methylene …
Number of citations: 178 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.